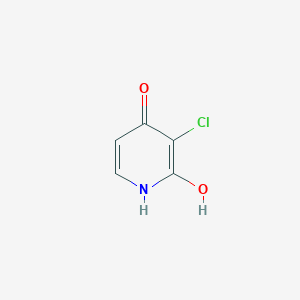

3-Chloro-4-hydroxypyridin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

鹅去氧胆酸,也称为 3α,7α-二羟基-5β-胆烷-24-酸,是一种在肝脏中由胆固醇合成的初级胆汁酸。它在小肠中脂肪和脂溶性维生素的消化和吸收中起着至关重要的作用。鹅去氧胆酸是人类和其他哺乳动物的主要胆汁酸之一 .

准备方法

合成路线和反应条件

鹅去氧胆酸是在肝脏中通过一系列从胆固醇开始的酶促反应合成的。关键步骤包括在类固醇核的特定位置进行羟基化 .

工业生产方法

鹅去氧胆酸的工业生产通常涉及从动物来源(如牛或鹅胆汁)中提取。 提取的胆汁酸然后通过化学反应被纯化并转化为鹅去氧胆酸 . 另一种方法涉及使用工程酶对熊去氧胆酸进行生物转化 .

化学反应分析

反应类型

鹅去氧胆酸经历各种化学反应,包括:

氧化: 转化为 7-酮-石胆酸。

还原: 电化学还原为熊去氧胆酸。

常用试剂和条件

氧化: 氯铬酸吡啶盐。

还原: 硼氢化钠 (NaBH4) 在催化剂存在下。

取代: 在生理条件下甘氨酸或牛磺酸

主要产物

氧化: 7-酮-石胆酸。

还原: 熊去氧胆酸。

取代: 甘鹅去氧胆酸盐和牛磺鹅去氧胆酸盐

科学研究应用

Medicinal Chemistry

3-Chloro-4-hydroxypyridin-2(1H)-one has been investigated for its potential as a drug candidate. Its applications include:

-

Anticancer Activity:

- Gimeracil has been studied for its ability to enhance the efficacy of certain chemotherapeutic agents by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the metabolism of fluoropyrimidine drugs . This inhibition can lead to increased drug levels in the body, improving therapeutic outcomes.

-

Antimicrobial Properties:

- Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Neurological Applications:

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its applications include:

- Building Block for Pharmaceuticals:

- Catalysis:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Enhances efficacy of fluoropyrimidines | |

| Antimicrobial | Active against various bacterial strains | |

| Neuroprotective | Potential benefits in neurodegenerative diseases |

Table 2: Synthetic Applications

作用机制

鹅去氧胆酸通过激活法尼醇 X 受体 (FXR) 发挥作用,FXR 是一种参与胆汁酸合成、脂类代谢和葡萄糖稳态调节的核受体。FXR 的激活导致参与这些途径的基因转录,包括编码成纤维细胞生长因子 19 (FGF19) 和小异二聚体伴侣 (SHP) 的基因 .

相似化合物的比较

生物活性

3-Chloro-4-hydroxypyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound belongs to the class of pyridinone derivatives, which are known for their various pharmacological activities. The presence of the chlorine atom and hydroxyl group in its structure contributes to its unique reactivity and biological effects.

Biological Activities

- Antimicrobial Properties :

- Anticancer Activity :

- Tyrosinase Inhibition :

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For example, it has been noted to inhibit tyrosinase through competitive binding at the enzyme's active site .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydroxypyridinones can influence oxidative stress pathways, potentially leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

In a recent study evaluating the tyrosinase inhibitory activity of various hydroxypyridinone derivatives, compound 6i (closely related to this compound) exhibited an IC50 value of 25.29 µM, indicating strong inhibitory potential. Molecular docking studies revealed that this compound forms stable interactions within the active site of tyrosinase, suggesting a promising avenue for further development as a cosmetic agent .

属性

IUPAC Name |

3-chloro-4-hydroxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSWPCDJFTTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715712 |

Source

|

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103792-81-0 |

Source

|

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What does the research reveal about the reactivity of the chlorine atom in 3-chloro-2,4-dihydroxypyridine?

A1: The research demonstrates that the chlorine atom in the 3-position of 3-chloro-2,4-dihydroxypyridine is susceptible to replacement by a bromine atom when reacted with bromine. [] This highlights the influence of the neighboring hydroxyl groups on the reactivity of the chlorine substituent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。